Product packaging for GW0742 Sulfone(Cat. No.:)

GW0742 Sulfone

Cat. No.: B1154548
M. Wt: 503.49
Attention: For research use only. Not for human or veterinary use.
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Description

GW0742 Sulfone, with the molecular formula C21H17F4NO5S2 and a molecular weight of 503.49 g/mol, is a key compound in scientific research . It is identified as a major, long-lasting metabolite of the peroxisome proliferator-activated receptor delta (PPARδ) agonist GW0742 . Due to its metabolic stability, this compound serves as a critical reference standard in analytical methods, particularly in doping control, where it is used for the sensitive detection of PPARδ agonist administration in urine samples over extended periods . Research into PPARδ agonists like the parent compound GW0742 indicates potential therapeutic applications across a wide spectrum of diseases. Studies suggest these agonists may offer benefits in metabolic disorders by improving systemic insulin sensitivity and glucose homeostasis . Furthermore, their potent anti-inflammatory and neuroprotective effects are being investigated in models of neurological conditions, including Alzheimer's disease, temporal lobe epilepsy, and other forms of neuroinflammation . The activation of PPARδ is known to modulate glial cell activity, suppress pro-inflammatory pathways, and inhibit amyloid plaque deposition, highlighting its significant research value . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C₂₁H₁₇F₄NO₅S₂

Molecular Weight

503.49

Synonyms

4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]sulfonyl]-2-methylphenoxy] Acetic Acid

Origin of Product

United States

Molecular Mechanisms of Action

Direct PPARδ Receptor Agonism and Binding Kinetics

GW0742's interaction with PPARδ is characterized by high affinity and selectivity, which forms the basis of its biological activity.

Crystallographic studies of the human PPARδ ligand-binding domain (LBD) in complex with GW0742 reveal that the ligand settles into the Y-shaped ligand-binding pocket. semanticscholar.orgplos.org This binding event induces a conformational change in the receptor, a critical step for its activation. The hydrophilic head of GW0742 interacts with what is known as "arm I" of the binding pocket, while its hydrophobic tail occupies "arm II". plos.orgplos.org This interaction stabilizes the receptor in an active conformation, facilitating its downstream functions. plos.org

GW0742 exhibits remarkable selectivity for PPARδ, binding to it with an affinity that is over 300 to 1000 times greater than for PPARα and PPARγ. semanticscholar.orgplos.orgresearchgate.net This high degree of selectivity is a key feature of the compound. researchgate.net In cell-based transactivation assays, the EC50 values for human PPARδ, PPARα, and PPARγ are approximately 0.001 µM, 1.1 µM, and 2.0 µM, respectively. selleckchem.com This demonstrates its potent activation of PPARδ at concentrations where it has minimal effect on the other two PPAR subtypes. selleckchem.com However, at higher micromolar concentrations, GW0742 can also act as an antagonist to a broad range of nuclear receptors, including all three PPAR subtypes. nih.gov

Interactive Table: EC50 Values of GW0742 for Human PPAR Subtypes

PPAR SubtypeEC50 (µM)
PPARδ0.001
PPARα1.1
PPARγ2.0

This table shows the half-maximal effective concentration (EC50) of GW0742 for the transactivation of human PPARδ, PPARα, and PPARγ receptors, highlighting its selectivity for PPARδ. selleckchem.com

The structural basis for GW0742's high selectivity for PPARδ lies in specific amino acid residues within the ligand-binding pocket. plos.orgresearchgate.net Two residues in particular, Val312 and Ile328, are thought to play a crucial role. plos.org The corresponding residues in PPARα and PPARγ are bulkier, creating a steric hindrance that impedes the binding of GW0742. plos.orgrcsb.org This structural difference provides a clear rationale for the compound's selective binding and has implications for the design of other selective PPARδ ligands. plos.org

Selectivity Profile for PPARδ over PPARα and PPARγ

Transcriptional Regulation and Gene Expression Modulation

Upon activation by GW0742, PPARδ influences the transcription of a wide array of target genes, thereby modulating various cellular processes. nih.gov

In its unligated state, PPARδ can be bound to corepressor molecules. nih.gov The binding of an agonist like GW0742 induces a conformational change that leads to the dissociation of these corepressors and the recruitment of coactivator proteins. nih.govresearchgate.net This switch from corepressor to coactivator binding is a fundamental step in the activation of gene transcription. nih.gov Studies have shown that GW0742 can antagonize the recruitment of coactivator peptides and the dissociation of corepressor peptides from the PPARδ ligand-binding domain at certain concentrations. researchgate.net

Once activated and associated with coactivators, the PPARδ receptor forms a heterodimer with the retinoid X receptor (RXR). nih.govnih.gov This heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs), which are located in the promoter regions of target genes. nih.govnih.govresearchgate.net This binding event initiates the transcription of these genes. nih.gov For example, GW0742 has been shown to increase the expression of known PPARβ/δ target genes such as ANGPTL4 and ADRP. researchgate.netresearchgate.net This upregulation was demonstrated to be dependent on PPARβ/δ, as the effect was not observed in mice lacking the receptor. researchgate.net Chromatin immunoprecipitation (ChIP) analysis has further confirmed that this is associated with increased binding of PPARβ/δ to the promoter regions of these genes. researchgate.net

Specific Target Genes Modulated by GW0742 Sulfone

Fatty Acid Oxidation Genes (e.g., CPT1a, Acaa2, Acadvl)

This compound, through its parent compound GW0742, has been demonstrated to upregulate genes essential for fatty acid catabolism. This is a key mechanism for increasing cellular energy expenditure. Studies involving both in vitro and in vivo models have shown that treatment with GW0742 increases the mRNA levels of several genes critical for fatty acid oxidation (FAO). mdpi.com

One of the primary targets is Carnitine Palmitoyltransferase 1a (CPT1a) , which encodes a rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria where β-oxidation occurs. mdpi.comnih.gov Activation of PPARβ/δ by GW0742 has been shown to enhance the expression of CPT1a. mdpi.comnih.gov

Other modulated genes in this pathway include:

Acetyl-CoA Acyltransferase 2 (Acaa2) : This gene codes for an enzyme that catalyzes the final step of β-oxidation.

Very Long-Chain Acyl-CoA Dehydrogenase (Acadvl) : This gene is responsible for the initial step in the β-oxidation of very long-chain fatty acids.

Research has confirmed that treatment with GW0742 leads to an increase in the mRNA levels of Acaa2 and Acadvl in mouse T cells. mdpi.com

Table 1: Modulation of Fatty Acid Oxidation Genes by GW0742

Gene Full Name Function in Fatty Acid Oxidation Effect of GW0742
CPT1a Carnitine Palmitoyltransferase 1a Rate-limiting enzyme for fatty acid transport into mitochondria Upregulation mdpi.comnih.gov
Acaa2 Acetyl-CoA Acyltransferase 2 Catalyzes the final step of mitochondrial β-oxidation Upregulation mdpi.com

| Acadvl | Very Long-Chain Acyl-CoA Dehydrogenase | Catalyzes the initial β-oxidation step for very long-chain fatty acids | Upregulation mdpi.com |

Inflammatory Mediators (e.g., TXNIP, NLRP3, IL-1β, TNF-α)

A significant aspect of this compound's action is its ability to temper inflammatory responses. This is achieved by downregulating the expression of key inflammatory mediators. Research in rat models of hypoxic-ischaemic injury and cell cultures has shown that GW0742 significantly decreases the expression of Thioredoxin-Interacting Protein (TXNIP) . nih.gov TXNIP is a crucial molecule that links oxidative stress to inflammation by activating the NLRP3 inflammasome. mdpi.comresearchgate.net

By suppressing TXNIP, GW0742 consequently inhibits the activation of the NOD-like Receptor Protein 3 (NLRP3) inflammasome , a multi-protein complex responsible for activating inflammatory caspases. nih.govmdpi.com This inhibitory cascade leads to a marked reduction in the maturation and secretion of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) . nih.gov

Table 2: Modulation of Inflammatory Mediators by GW0742

Gene/Protein Full Name Role in Inflammation Effect of GW0742
TXNIP Thioredoxin-Interacting Protein Activates the NLRP3 inflammasome mdpi.comresearchgate.net Downregulation nih.gov
NLRP3 NOD-like Receptor Protein 3 Core component of the inflammasome complex mdpi.com Decreased expression and activation nih.gov
IL-1β Interleukin-1β Pro-inflammatory cytokine, product of inflammasome activation Decreased secretion nih.gov

| TNF-α | Tumor Necrosis Factor-alpha | Pro-inflammatory cytokine | Decreased expression nih.gov |

Antioxidant Enzymes (e.g., Thioredoxin)

This compound also contributes to cellular defense against oxidative stress by modulating antioxidant enzyme systems. The Thioredoxin (Trx) system , which includes thioredoxin, thioredoxin reductase, and NADPH, is a primary antioxidant system that protects cells from the damaging effects of reactive oxygen species (ROS). nih.govmdpi.com Research on cultured H9c2 cells has demonstrated that the PPARδ agonist GW0742 promotes the expression of thioredoxin. researchgate.net By bolstering the Trx system, GW0742 enhances the cell's capacity to neutralize free radicals, thereby mitigating oxidative damage. researchgate.net

Glucose Metabolism Related Genes (e.g., GLUT4, PEPCK)

The modulation of genes involved in glucose homeostasis is another key feature of this compound's action. Studies in diabetic rat models have shown that GW0742 can favorably alter the expression of genes that regulate glucose uptake and production. nih.govnih.gov

Specifically, GW0742 has been found to reverse the decrease in Glucose Transporter Type 4 (GLUT4) expression in the soleus muscle of diabetic rats. nih.gov GLUT4 is the principal insulin-responsive glucose transporter responsible for glucose uptake into muscle and adipose tissue. cardiff.ac.uk

Conversely, GW0742 markedly reduces the increased expression of hepatic Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK) . nih.govresearchgate.net PEPCK is a rate-limiting enzyme in hepatic gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. nih.gov By suppressing PEPCK, GW0742 helps to lower hepatic glucose output.

Table 3: Modulation of Glucose Metabolism Genes by GW0742

Gene Full Name Function in Glucose Metabolism Effect of GW0742
GLUT4 Glucose Transporter Type 4 Facilitates insulin-stimulated glucose uptake into cells cardiff.ac.uk Upregulation/Reverses decrease nih.gov

| PEPCK | Phosphoenolpyruvate Carboxykinase | Rate-limiting enzyme in hepatic gluconeogenesis nih.gov | Downregulation nih.govresearchgate.net |

Non-Genomic Actions and Signaling Pathway Modulation

In addition to its genomic effects via gene transcription, GW0742 also exerts rapid, non-genomic actions by modulating intracellular signaling pathways.

Crosstalk with MAP Kinase Signaling Pathways (ERK1/2)

GW0742 has been shown to interact with the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway. Research has demonstrated that GW0742 can attenuate the phosphorylation (activation) of ERK1/2 that is stimulated by various growth-promoting and pro-inflammatory agonists. nih.govahajournals.org This effect suggests a non-genomic mechanism, as it occurs rapidly and can modulate cellular responses independently of new protein synthesis. nih.gov For instance, in cardiac myocytes, GW0742 attenuated ERK1/2 phosphorylation stimulated by growth agonists, and in macrophages, it attenuated VLDL-stimulated ERK1/2 activation. nih.govahajournals.org In the context of endotoxemia, GW0742 also significantly attenuated the increase in ERK1/2 phosphorylation. atsjournals.orgatsjournals.org

Modulation of PI3K/Akt Cascades

GW0742, a selective peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist, has been shown to modulate the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, a critical cascade involved in cell growth, proliferation, and survival. nih.govnih.gov Research indicates that GW0742 can attenuate the phosphorylation of Akt stimulated by growth-promoting agents such as phenylephrine, insulin (B600854), or IGF-1 in cardiac myocytes. nih.gov This inhibitory effect on Akt phosphorylation suggests a role for GW0742 in regulating cellular growth responses. nih.gov

Interestingly, the modulation of the PI3K/Akt pathway by GW0742 appears to occur through non-genomic mechanisms, independent of its classical role as a nuclear receptor agonist. nih.gov Studies have shown that the inhibitory effects of GW0742 on Akt phosphorylation were not reversed by a specific PPARβ/δ antagonist, GSK0660, further supporting a non-PPARβ/δ-mediated action in this context. nih.gov Instead, the effect was sensitive to vanadate, a protein tyrosine phosphatase inhibitor, hinting at the involvement of phosphatases in this regulatory process. nih.gov

In some cellular contexts, such as in certain cancer cell lines, treatment with GW0742 did not lead to changes in Akt phosphorylation. nih.gov For instance, in human breast cancer cell line MCF7 and human melanoma cell line UACC903, GW0742 inhibited cell growth without altering the phosphorylation state of Akt. nih.gov Similarly, in non-small cell lung cancer (NSCLC) cells, ligands like GW0742 that activate PPARβ/δ did not affect Akt phosphorylation. mdpi.com These findings highlight the context-dependent nature of GW0742's influence on the PI3K/Akt cascade.

The table below summarizes key research findings on the modulation of the PI3K/Akt cascade by GW0742.

Cell TypeAgonist/StimulusEffect of GW0742Reference
Cardiac MyocytesPhenylephrine, Insulin, IGF-1Attenuated Akt phosphorylation nih.gov
Human Keratinocyte Line N/TERT1-Did not alter Akt pathway modulation nih.gov
Mouse Primary Keratinocytes-Did not alter Akt pathway modulation nih.gov
Human Breast Cancer Cells (MCF7)-No change in Akt phosphorylation nih.gov
Human Melanoma Cells (UACC903)-No change in Akt phosphorylation nih.gov
Non-Small Cell Lung Cancer (NSCLC) Cells-No effect on Akt phosphorylation mdpi.com

Redox Mechanisms and Reactive Oxygen Species (ROS) Abatement

GW0742 exhibits significant effects on cellular redox balance, primarily through the abatement of reactive oxygen species (ROS). nih.govresearchgate.net This action appears to be a key component of its protective mechanisms in various pathological conditions. nih.govmdpi.com Research has demonstrated that GW0742 can abolish the intracellular generation of ROS induced by agonists, and this effect occurs independently of PPARβ/δ activation. nih.gov This suggests a direct, non-genomic antioxidant capacity of the compound. nih.gov

In the context of cardiac hypertrophy, GW0742 has been shown to inhibit the production of free radicals induced by hyperglycemia in H9c2 cells. researchgate.net This reduction in ROS is associated with the promotion of thioredoxin expression, an antioxidant enzyme. researchgate.net The ability of GW0742 to directly inhibit ROS was also observed in H9c2 cells stimulated with the oxidant potassium bromate. researchgate.net These findings underscore the role of GW0742 in mitigating oxidative stress, which is a contributing factor to various diseases. researchgate.netacs.orgnih.gov

The table below summarizes key research findings on the redox mechanisms and ROS abatement by GW0742.

Cell/Tissue ModelCondition/StimulusEffect of GW0742Key FindingReference
Cardiac MyocytesAgonist-inducedAbolished intracellular ROS generationIndependent of PPARβ/δ activation nih.gov
H9c2 CellsHyperglycemiaInhibited free radical productionPromoted thioredoxin expression researchgate.net
H9c2 CellsPotassium Bromate (oxidant)Directly inhibited ROSDirect antioxidant effect researchgate.net
Rat Model of Temporal Lobe EpilepsyEpilepsySignificant influence on oxidative stressContributes to neuroprotection nih.gov
Mouse Model of Parkinson's DiseaseMPTP-induced toxicityNeuroprotectionPotential anti-inflammatory and metabolic maintenance role nih.gov

Influence on Phosphatase Activity (e.g., PTEN)

GW0742 has been found to influence the activity of phosphatases, particularly the Phosphatase and Tensin homolog (PTEN), a critical tumor suppressor that antagonizes the PI3K/Akt signaling pathway. nih.govnih.gov The modulation of PTEN activity by GW0742 provides a mechanism for its inhibitory action on agonist-induced kinase phosphorylation. nih.gov

In cardiac myocytes, GW0742 was observed to prevent the oxidation and subsequent inactivation of PTEN. nih.gov By maintaining PTEN in its active state, GW0742 can effectively counteract the signaling cascades that promote cell growth and hypertrophy. nih.gov This effect on PTEN is consistent with the observation that the inhibitory action of GW0742 on Akt phosphorylation is reversed by a phosphatase inhibitor. nih.gov

However, the influence of GW0742 on PTEN is not uniform across all cell types. In a study involving human keratinocyte cell lines and mouse primary keratinocytes, ligand activation of PPARδ by GW0742 did not alter the expression or modulation of the PTEN/PDK1/ILK1/Akt pathway. nih.gov Similarly, in non-small cell lung cancer (NSCLC) cells, GW0742 and other PPARβ/δ ligands had no effect on PTEN expression. mdpi.com This indicates that the regulatory effects of GW0742 on PTEN are specific to the cellular context and the signaling environment.

The table below summarizes key research findings on the influence of GW0742 on PTEN activity.

Cell/Tissue TypeEffect of GW0742 on PTENConsequenceReference
Cardiac MyocytesPrevented oxidation and inactivationInhibition of agonist-induced kinase phosphorylation nih.gov
Human Keratinocyte Cell Line N/TERT1No alteration of PTEN/PDK1/ILK1/Akt pathway- nih.gov
Mouse Primary KeratinocytesNo alteration of PTEN/PDK1/ILK1/Akt pathway- nih.gov
Non-Small Cell Lung Cancer (NSCLC) CellsNo effect on PTEN expressionNo effect on cell growth via this pathway mdpi.com

Cellular and Tissue Specific Effects

Metabolic Regulation in Cellular Models

GW0742 modulates key metabolic pathways in various cell types, influencing energy utilization and storage. Its effects are particularly noted in adipocytes, hepatocytes, and skeletal muscle cells, where it alters lipid and glucose metabolism.

Adipocyte Metabolism and Differentiation

The differentiation of preadipocytes into mature, insulin-sensitive adipocytes is a complex process involving sequential gene activation. oulu.fi Key transcription factors like the peroxisome proliferator-activated receptor-γ (PPARγ) are considered master activators of adipocyte differentiation. duke.edu While research on GW0742's direct role in adipocyte differentiation is specific, its activation of the related PPARδ receptor suggests an influence on lipid metabolism within these cells. Studies in obese mice indicate that treatment with GW0742 may enhance the flexibility of metabolism by increasing the release of fatty acids from adipose tissue. nih.gov This aligns with the broader function of PPAR activation in regulating lipid homeostasis.

Table 1: Effects of GW0742 on Adipose Tissue

Model System Observed Effect Implication Reference

Hepatocyte Lipid Metabolism and Glucose Homeostasis

In liver cells, GW0742 demonstrates significant effects on both lipid and glucose regulation. In a murine model of diet-induced obesity, GW0742 administration improved glucose tolerance and favored hepatic fatty acid β-oxidation over lipogenesis. nih.gov This metabolic shift helps alleviate the lipid burden on the liver. nih.gov Further studies in diabetic rats showed that GW0742 improves glucose homeostasis and insulin (B600854) sensitivity. dovepress.com A key mechanism identified is the reduction of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) protein levels in the liver, a rate-limiting enzyme in gluconeogenesis (the synthesis of glucose). dovepress.com By suppressing hepatic glucose production and promoting fatty acid oxidation, GW0742 helps to correct metabolic imbalances associated with insulin resistance. nih.govdovepress.com

Table 2: Influence of GW0742 on Key Hepatic Metabolic Markers

Model System Marker Effect of GW0742 Reference
High-Fat Diet Fed Mice Hepatic Metabolism Shift towards β-oxidation, away from lipogenesis. nih.gov
High-Fat Diet Fed Mice Glucose Tolerance Improved. nih.gov
Diabetic Rats Insulin Resistance (HOMA-IR) Reduced. dovepress.com

Skeletal Muscle Glucose Uptake and Fatty Acid Oxidation

Skeletal muscle is a primary site for glucose disposal and fatty acid oxidation. Research indicates that GW0742 enhances the metabolic flexibility of skeletal muscle. nih.gov In obese female mice, treatment with the compound led to an increase in the expression of genes associated with fatty acid oxidation, such as Carnitine palmitoyltransferase 1a (Cpt1a), which encodes a critical enzyme for mitochondrial fatty acid uptake. nih.gov Furthermore, in diabetic rats, GW0742 treatment reversed the diabetes-induced decrease in glucose transporter 4 (GLUT4) expression in the soleus muscle. dovepress.com An increase in GLUT4, a key protein responsible for insulin-mediated glucose uptake into muscle cells, suggests an improvement in glucose utilization by the muscle tissue. dovepress.commdpi.com This competition between glucose and fatty acids as oxidative fuels is a fundamental aspect of muscle energy metabolism. nih.gov

Table 3: Effect of GW0742 on Skeletal Muscle Gene and Protein Expression

Model System Target Effect of GW0742 Metabolic Implication Reference
Obese Female Mice Cpt1a mRNA Increased Enhanced fatty acid oxidation potential. nih.gov

Astrocytic Fatty Acid Oxidation and Dysfunction Correction

Astrocytes are crucial for supporting neuronal energy supply, which can become reliant on fatty acid oxidation in the context of neurodegenerative diseases. nih.govnih.gov Studies using human astrocytes derived from Alzheimer's disease (AD) patient cells have shown an impairment in fatty acid oxidation. nih.govnih.gov Treatment with GW0742 was found to correct this dysfunction. nih.govnih.gov The mechanism involves the enhanced expression of CPT1A, the gene encoding the rate-limiting enzyme for fatty acid oxidation. nih.govnih.gov By restoring normal fatty acid metabolism in astrocytes, GW0742 may help alleviate deficits related to neurodegenerative conditions. nih.govnih.govresearchgate.net

Table 4: Impact of GW0742 on Astrocytic Gene Expression and Function

Cellular Model Condition Effect of GW0742 Reference
Human iPSC-derived Astrocytes (AD model) Fatty Acid Oxidation Corrected impairment. nih.govnih.gov
Human iPSC-derived Astrocytes (AD model) CPT1A Expression Enhanced. nih.govnih.gov

Anti-Inflammatory and Immunomodulatory Responses

GW0742 exhibits notable anti-inflammatory and immunomodulatory properties, primarily through its influence on macrophages, key cells in the immune response. mdpi.comnih.gov

Macrophage Polarization and Activity

Macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (e.g., pro-inflammatory M1 or anti-inflammatory M2), is a critical aspect of the immune response. Activation of PPARδ by agonists like GW0742 has been shown to influence this process. mdpi.com In the context of acetaminophen-induced liver injury in mice, GW0742 pretreatment significantly suppressed the M1 polarization of Kupffer cells, the resident macrophages of the liver. nih.gov In other models, PPARδ activation has been linked to promoting the alternative M2 activation of macrophages, which can ameliorate obesity-induced insulin resistance. plos.org

However, the effect can be context-dependent. One study on skeletal muscle regeneration in mice found that GW0742 treatment increased the recruitment of both M1 and M2 macrophages while also upregulating the expression of the anti-inflammatory cytokine IL-10. researchgate.net In vitro studies have also demonstrated that PPARδ activation can suppress the expression of pro-inflammatory mediators like monocyte chemoattractant protein-1 (MCP-1) in macrophages. science.gov This suggests that GW0742 can modulate macrophage activity to dampen inflammatory responses. mdpi.comresearchgate.net

Table 5: Effects of GW0742 on Macrophage Polarization and Inflammatory Markers

Model System Cell Type Effect of GW0742 Reference
Acetaminophen-induced liver injury (mice) Kupffer Cells (Liver Macrophages) Suppressed M1 polarization. nih.gov
Skeletal muscle injury (mice) Peritoneal Macrophages Increased recruitment of M1 and M2 macrophages. researchgate.net
Skeletal muscle injury (mice) --- Upregulated IL-10 mRNA expression. researchgate.net

Microglial and Astroglial Gene Expression Modulation

GW0742 has been shown to modulate the gene expression of microglia and astrocytes, key glial cells involved in the brain's immune response. In a rat model of temporal lobe epilepsy (TLE), treatment with GW0742 attenuated the increased expression of genes that are markers for astroglial and microglial activation, specifically Gfap and Aif1. nih.govnih.gov The study found that GW0742 administration impacted Gfap gene expression in the dorsal hippocampus and Aif1 gene expression in the cortex. nih.govnih.gov Furthermore, it reversed the TLE-associated increase in Lcn2 gene expression, an indicator of the A1 astrocyte phenotype, in the temporal cortex. researchgate.net It also affected the ratio of Nos2/Arg1 gene expression, which are markers for M1/M2 microglial phenotypes, and countered the decrease in Arg1 gene expression in the dorsal hippocampus. researchgate.net In a mouse model of Alzheimer's disease, GW0742 treatment led to an increase in the expression of Cpt1a, a crucial enzyme in fatty acid oxidation predominantly found in astrocytes. nih.gov

Table 1: Effects of GW0742 on Microglial and Astroglial Gene Expression

Gene Cell Type Effect Model Reference
Gfap Astrocyte Attenuated increased expression Rat TLE model nih.govnih.gov
Aif1 Microglia Attenuated increased expression Rat TLE model nih.govnih.gov
Lcn2 Astrocyte Reversed increased expression Rat TLE model researchgate.net
Nos2/Arg1 ratio Microglia Reversed increased ratio Rat TLE model researchgate.net
Arg1 Microglia Reversed decreased expression Rat TLE model researchgate.net
Cpt1a Astrocyte Increased expression Mouse Alzheimer's model nih.gov

T-Cell Metabolism and Differentiation (e.g., Treg polarization)

The activation of the PPARβ/δ pathway by GW0742 influences T-cell metabolism and differentiation, particularly promoting the polarization of regulatory T cells (Tregs). mdpi.com In vitro studies on human T-cells demonstrated that GW0742 treatment leads to a shift in T-cell metabolism that favors fatty acid oxidation, which is accompanied by an increase in Treg polarization. mdpi.com Specifically, the activation of the PPARβ/δ pathway by GW0742 significantly favored Treg polarization, reflected by an increase in the prevalence of CD25+ FOXP3+ cells in CD3+CD4+ human T cells. mdpi.com In mouse models, GW0742 treatment also increased the potential for fatty acid oxidation in T-cells. mdpi.com While the effect on Treg prevalence in the lymph nodes of sedentary mice was not significant, a combined effect of GW0742 treatment and exercise training significantly increased the proportion of Treg cells. mdpi.com Furthermore, in a mouse model of lupus, GW0742 treatment reduced the elevated numbers of T cells and Tregs in the spleen. ahajournals.org

Suppression of Pro-Inflammatory Cytokines and Chemokines

GW0742 has demonstrated the ability to suppress the expression of various pro-inflammatory cytokines and chemokines in several preclinical models. In a rat model of TLE, GW0742 injections attenuated the TLE-specific increase in Nlrp3 and Il1rn gene expression in the cortex. nih.govnih.gov However, it did not significantly affect the expression of Tnfa and Il1b in this model. nih.gov In other inflammatory models, such as lipopolysaccharide-induced pulmonary inflammation and carrageenan-induced pleurisy, GW0742 was shown to suppress the expression of pro-inflammatory cytokines like interleukin-6 (IL-6), IL-1β, and tumor necrosis factor-α (TNF-α). researchgate.net Similarly, in rat cardiomyocytes, GW0742 inhibited the LPS-induced expression of TNF-α and MCP-1. atsjournals.orgatsjournals.org In a mouse model of lupus, GW0742 lowered the elevated plasma concentrations of pro-inflammatory cytokines. ahajournals.org

Table 2: Effects of GW0742 on Pro-Inflammatory Cytokines and Chemokines

Cytokine/Chemokine Effect Model Reference
Nlrp3 Attenuated increased expression Rat TLE model nih.govnih.gov
Il1rn Attenuated increased expression Rat TLE model nih.govnih.gov
Tnfa No significant effect Rat TLE model nih.gov
Il1b No significant effect Rat TLE model nih.gov
IL-6 Suppressed expression LPS-induced pulmonary inflammation researchgate.net
IL-1β Suppressed expression LPS-induced pulmonary inflammation researchgate.net
TNF-α Suppressed expression LPS-induced pulmonary inflammation, Rat cardiomyocytes researchgate.netatsjournals.orgatsjournals.org
MCP-1 Inhibited expression Rat cardiomyocytes atsjournals.orgatsjournals.org
Various pro-inflammatory cytokines Lowered plasma concentrations Mouse lupus model ahajournals.org

Neuroprotective Effects in Preclinical Models

Attenuation of Neuroinflammation

GW0742 exhibits neuroprotective properties by attenuating neuroinflammation in various preclinical models. In a rat model of TLE, GW0742 treatment was shown to mitigate the activation of glial cells, which is a key component of neuroinflammation. nih.govnih.gov It achieved this by down-regulating the expression of Gfap and Aif1, markers for astrogliosis and microgliosis, respectively. nih.gov In a mouse model of Alzheimer's disease, GW0742 treatment significantly reduced microgliosis in the hippocampus, as measured by Iba-1 immunoreactivity, although it did not alter astrogliosis in the same brain region. researchgate.net Furthermore, in the MPTP mouse model of Parkinson's disease, GW0742 has been shown to alleviate neuroinflammation mediated by the NLRP3 inflammasome. nih.gov

Preservation of Neuronal Viability in Toxicity Models

Studies have indicated that GW0742 can preserve neuronal viability in the face of toxic insults. In an in vitro model of Parkinson's disease using SH-SY5Y neuroblastoma cells, co-treatment with GW0742 reversed the increased detrimental effect of the toxin MPP+ on cell viability that was induced by a PPARδ antagonist. nih.govnih.gov However, GW0742 alone did not have an effect on MPP+ toxicity in this model. nih.govnih.gov In an in vivo Parkinson's disease model using MPTP, intra-striatal infusion of GW0742 reduced the loss of dopaminergic neurons. nih.govnih.gov

Modulation of Neurodegenerative Disease Markers

GW0742 has been found to modulate key markers associated with neurodegenerative diseases. In a mouse model of Alzheimer's disease (5XFAD mice), a two-week treatment with GW0742 significantly reduced the immunoreactivity of 6E10, which recognizes amyloid-beta (Aβ) plaques, in both the subiculum and the hippocampus. researchgate.net In another Alzheimer's model (APP/PS1 mice), while GW0742 treatment did not alter the Aβ load, it did reverse memory deficits. nih.gov In a rat model of TLE, GW0742 treatment influenced markers of glial activation and inflammation, which are also relevant to neurodegenerative processes. nih.govresearchgate.net Specifically, it reversed the TLE-related increase in Lcn2 gene expression and the ratio of Nos2/Arg1 gene expression. researchgate.net

Impact on Cognitive Function (e.g., memory deficits)

Research suggests that the activation of Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) by compounds like GW0742 Sulfone can have a positive impact on cognitive function, particularly in the context of neurodegenerative diseases like Alzheimer's. In a mouse model of Alzheimer's disease (APP/PS1 mice), treatment with GW0742 was found to reverse memory deficits in a fear conditioning test. nih.gov This improvement in cognition was associated with an increased expression of Cpt1a, a key enzyme in fatty acid oxidation. nih.gov

The underlying mechanism appears to involve the correction of impaired fatty acid oxidation in astrocytes. Human astrocytes derived from induced pluripotent stem cells of Alzheimer's patients with a specific mutation (PSEN1ΔE9) exhibit defective fatty acid oxidation. nih.gov Treatment with GW0742 corrected this impairment and increased the expression of CPT1A. nih.gov

Effects on Organ Systems in Animal Models (Preclinical)

Cardiovascular System

GW0742 has demonstrated protective effects against cardiac hypertrophy in various preclinical models. In a mouse model of right heart hypertrophy and failure induced by pulmonary artery banding, GW0742 administration reduced or prevented the development of these conditions. nih.gov Studies on cultured H9c2 cardiac cells showed that GW0742 inhibited cardiac hypertrophy induced by hyperglycemia. researchgate.net This effect was associated with a reduction in free radicals and a decrease in cellular calcium and hypertrophic signaling pathways. researchgate.net

The compound has been shown to attenuate the phosphorylation of key signaling molecules involved in cardiac growth, such as ERK1/2 and Akt. nih.gov This inhibitory action on cardiac myocyte hypertrophy appears to be mediated, at least in part, through a non-genomic mechanism involving the reduction of reactive oxygen species (ROS). nih.gov In a rat model of hypoxia-induced pulmonary hypertension, daily oral administration of GW0742 significantly reduced the associated right heart hypertrophy. plos.org Furthermore, in a mouse model of lupus, GW0742 treatment ameliorated heart hypertrophy. ahajournals.orgahajournals.org

Table 1: Effects of GW0742 on Cardiac Hypertrophy in Animal Models

Animal Model Condition Key Findings Reference
Mouse Pulmonary Artery Banding Reduced/prevented right heart hypertrophy and failure. nih.gov
Rat Hypoxia-Induced Pulmonary Hypertension Significantly reduced right heart hypertrophy. plos.org
Mouse Systemic Lupus Erythematosus (SLE) Ameliorated heart hypertrophy. ahajournals.orgahajournals.org

GW0742 has been shown to improve endothelial function in preclinical models of diabetes and lupus. In type 1 diabetic rats, GW0742 restored endothelial function by increasing the phosphorylation of endothelial nitric oxide synthase (eNOS). researchgate.net This led to an increase in nitric oxide bioavailability, which was attributed to the reduction of NADPH oxidase-driven superoxide (B77818) production and downregulation of preproendothelin-1. researchgate.net

Similarly, in a female mouse model of lupus (NZBWF1), which exhibits endothelial dysfunction, treatment with GW0742 normalized the reduced endothelium-dependent vasodilator responses to acetylcholine. ahajournals.orgnih.gov This improvement was linked to a decrease in vascular reactive oxygen species (ROS) production driven by NADPH oxidase. ahajournals.orgahajournals.org The beneficial effects of GW0742 on endothelial function were blocked by a PPARβ/δ antagonist, confirming the involvement of this receptor. ahajournals.org

Table 2: Effects of GW0742 on Endothelial Function

Animal Model Condition Key Findings Reference
Rat Type 1 Diabetes Restored endothelial function, increased eNOS phosphorylation, reduced superoxide production. researchgate.net
Cardiac Hypertrophy Mitigation

Pulmonary System and Emphysema Models

In a mouse model of emphysema induced by elastase, pulmonary administration of GW0742 demonstrated the potential to repair lung tissue damage. science.govnih.gov Treatment with GW0742 led to the repair of collapsed alveoli. science.govnih.govmedkoo.com This was evidenced by a shortened average distance between alveolar walls. science.govnih.gov

The treatment also increased the in vivo expression of surfactant proteins A and D, which are markers for alveolar type II epithelial cells. science.gov Furthermore, GW0742 administration for three weeks improved respiratory function, as shown by improvements in tissue elastance and the ratio of forced expiratory volume to forced vital capacity (FEV0.05/FVC). science.govnih.gov These findings suggest that PPARβ/δ agonists like GW0742 could be potential therapeutic agents for pulmonary emphysema. science.govnih.gov

Table 3: Effects of GW0742 in a Mouse Model of Emphysema

Parameter Effect of GW0742 Treatment Reference
Alveolar Structure Shortened average distance between alveolar walls, repairing collapsed alveoli. science.govnih.govmedkoo.com
Surfactant Protein Expression Increased expression of surfactant proteins A and D. science.gov

Renal System and Lupus Nephritis Models

In a female mouse model of severe lupus (NZBWF1), GW0742 treatment significantly ameliorated lupus nephritis. ahajournals.orgnih.gov This was evidenced by reduced albuminuria and improved renal morphology. ahajournals.orgahajournals.org The treatment also led to a reduction in renal inflammation and renal hypertrophy. ahajournals.orgahajournals.org

Table 4: Effects of GW0742 in a Mouse Model of Lupus Nephritis

Parameter Effect of GW0742 Treatment Reference
Renal Injury Ameliorated renal injury and improved renal morphology. ahajournals.orgahajournals.org
Albuminuria Reduced albuminuria. ahajournals.org
Renal Hypertrophy Ameliorated renal hypertrophy. ahajournals.orgnih.gov
Renal Inflammation Reduced renal inflammation. ahajournals.org

Anti-Cancer Effects in Preclinical Cell Lines and Animal Models

Inhibition of Cell Proliferation

The effect of GW0742 on the proliferation of cancer cells has yielded varied results across different preclinical models. In some contexts, GW0742 has demonstrated an inhibitory effect on cancer cell growth. For instance, treatment with GW0742 has been shown to inhibit the proliferation of Lewis lung carcinoma (LLC1) cells in vitro. mdpi.com This was evidenced by a significant decrease in bromodeoxyuridine (BrdU) incorporation and a reduction in the number of cells positive for proliferating cell nuclear antigen (PCNA). mdpi.com Similarly, studies on human endometrial cancer cell lines, including Ishikawa, RL-95, and Sawano, have shown that GW0742 can inhibit growth. mdpi.comnih.gov Inhibition of cell proliferation has also been noted in colon cancer HCT116 cells at concentrations between 1–10 μM, and in the C20 mouse mammary gland cancer cell line. mdpi.comnih.govscience.gov In human ovarian cancer, GW0742 decreased the viability of COV434 and KGN cell lines. mdpi.com

Conversely, a number of studies report that GW0742 does not alter cell proliferation in certain cancer cell lines. oup.com For example, no significant changes in cell proliferation were observed in five different human cancer cell lines, including the liver cancer lines HepG2 and HuH7, and three colon cancer lines, even in the presence of 1–10 μM of the ligand. oup.com Another study found no effect on cell proliferation in MCF7 breast cancer, A431 squamous cell carcinoma, and various human lung cancer cell lines. nih.gov Research also indicates that while overexpression of PPARβ/δ in testicular embryonal carcinoma cell lines (NT2/D1 and Tera2) led to a significant decrease in proliferation, subsequent treatment with GW0742 did not cause further inhibition. oncotarget.com

Table 1: Effect of GW0742 on Cancer Cell Proliferation in Preclinical Models

Cell Line Cancer Type Observed Effect Citation
LLC1 Lewis Lung Carcinoma Inhibition mdpi.com
Ishikawa, RL-95, Sawano Endometrial Cancer Inhibition mdpi.comnih.gov
HCT116 Colon Cancer Inhibition (at 1-10 µM) mdpi.comnih.gov
C20 Mouse Mammary Cancer Inhibition science.gov
COV434, KGN Ovarian Granulosa Cell Tumor Decreased Viability mdpi.com
HT29, HCT116, LS-174T Colon Cancer No significant increase oup.com
HepG2, HuH7 Liver Cancer No significant increase oup.com
MCF7 Breast Cancer No effect (inhibition only at 10 µM) nih.gov
A431 Squamous Cell Carcinoma No effect nih.gov
NT2/D1, Tera2 Testicular Embryonal Carcinoma No further inhibition beyond PPARβ/δ overexpression oncotarget.com
Apoptosis Induction

GW0742 has been shown to induce apoptosis in several cancer cell lines. In human endometrial cancer cell lines (Ishikawa, RL-95, and Sawano), treatment with 10 μM GW0742 led to an increase in apoptosis, as measured by the levels of cleaved poly (ADP-ribose) polymerase (PARP) and cleaved caspase-9. nih.gov This apoptotic effect was also observed in HaCaT human epithelial cells. nih.gov

The pro-apoptotic activity of GW0742 can be influenced by co-treatment with other agents. In studies involving human colon cancer cell lines, the combination of GW0742 with non-steroidal anti-inflammatory drugs (NSAIDs) showed varied results. bloomu.edu For instance, while GW0742 did not affect PARP cleavage on its own in HT29 cells, it did increase PARP cleavage when combined with sulindac (B1681787) sulfide (B99878) in RKO and DLD1 colon cancer cells. bloomu.edu Similarly, co-treatment of DLD1 cells with indomethacin (B1671933) and GW0742 resulted in a significant increase in PARP cleavage compared to treatment with indomethacin alone. bloomu.edu However, other research has indicated that GW0742 does not inhibit apoptosis in human colon and liver cancer cell lines and does not lead to changes in PARP cleavage following serum withdrawal. nih.govoup.com Furthermore, in Lewis lung carcinoma (LLC1) cells, GW0742 did not appear to influence apoptosis. mdpi.com

Table 2: Apoptosis Induction by GW0742 in Preclinical Cancer Models

Cell Line Cancer Type Key Apoptotic Marker Outcome with GW0742 Citation
Ishikawa, RL-95, Sawano Endometrial Cancer Cleaved PARP, Cleaved Caspase-9 Increased apoptosis nih.gov
HaCaT Human Epithelial Cells Cleaved PARP Increased apoptosis nih.gov
RKO, DLD1 Colon Cancer Cleaved PARP Increased apoptosis (in combination with sulindac sulfide) bloomu.edu
DLD1 Colon Cancer Cleaved PARP Increased apoptosis (in combination with indomethacin) bloomu.edu
HT29, HCT116, LS-174T, HepG2, HuH7 Colon & Liver Cancer PARP Cleavage No change nih.govoup.com
LLC1 Lewis Lung Carcinoma Annexin V/PI staining No change mdpi.com
Metabolic Activity Reduction

Preclinical studies have demonstrated that GW0742 can reduce the metabolic activity of certain cancer cells. mdpi.com In the KGN ovarian granulosa cancer cell line, treatment with 10 µM GW0742 for 24 hours resulted in a significant decrease in the total ATP level, as well as reductions in ATP production rates from both mitochondrial respiration (mitoATP) and glycolysis (glycoATP). mdpi.com Analysis using a Seahorse XFp Analyzer revealed that GW0742 significantly reduced both the mitochondrial oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in KGN cells, indicating a dampening of both mitochondrial and glycolytic pathways. mdpi.com

In contrast, the same study showed that GW0742 did not alter the metabolic activity of the non-cancerous ovarian granulosa cell line HGrC1. mdpi.com In pancreatic ductal adenocarcinoma (PDAC) cells, treatment with GW0742 was found to recapitulate a metabolic switch characterized by diminished mitochondrial respiration. biorxiv.orgbiorxiv.org

Table 3: Effect of GW0742 on Metabolic Parameters in KGN Ovarian Cancer Cells

Metabolic Parameter Method of Measurement Effect of GW0742 (10 µM) Citation
Total ATP Production Seahorse XFp Analyzer Significantly lower mdpi.com
Mitochondrial ATP (mitoATP) Seahorse XFp Analyzer Significantly lower mdpi.com
Glycolytic ATP (glycoATP) Seahorse XFp Analyzer Significantly lower mdpi.com
Oxygen Consumption Rate (OCR) Seahorse XFp Analyzer Significantly reduced mdpi.com
Extracellular Acidification Rate (ECAR) Seahorse XFp Analyzer Significantly reduced mdpi.com

Interactions with Other Nuclear Receptors and Signaling Pathways

Pan-Nuclear Receptor Antagonism at Higher Concentrations

Research has demonstrated that at concentrations exceeding 12.1 µM, GW0742 functions as a pan-nuclear receptor antagonist. nih.govnih.gov This broad-spectrum antagonism has been observed in both biochemical fluorescence polarization (FP) assays and cell-based transcription assays. nih.gov While it displays inhibitory activity against a wide array of nuclear receptors at micromolar concentrations, its most potent antagonistic effects are directed towards the Vitamin D Receptor (VDR) and the Androgen Receptor (AR). nih.govnih.gov

In transcription assays, GW0742 demonstrated inhibitory activity across all tested nuclear receptors, with IC₅₀ values ranging from 12.1 to 37.4 µM. nih.gov The compound showed significantly lower IC₅₀ values for VDR and AR, indicating a more potent antagonism towards these receptors compared to others. nih.gov

Table 1: Inhibitory Concentration (IC₅₀) of GW0742 on Various Nuclear Receptors
Nuclear ReceptorIC₅₀ Value (µM)
VDR12.1
AR14.7
PPARα>20
PPARγ>20
TRβNot specified

Interaction with Thyroid Hormone Receptors (TRα and TRβ)

In silico modeling initially predicted that GW0742 possesses the ability to bind to thyroid hormone receptors. wikipedia.orgnih.gov Subsequent experimental validation through luciferase reporter assays confirmed that GW0742 exhibits antagonistic properties against both thyroid hormone receptor α (TRα) and thyroid hormone receptor β (TRβ). nih.gov

The antagonistic activity of GW0742 on these receptors was quantified with an IC₅₀ value of 4.9 x 10⁻⁶ mol/L (4.9 µM). nih.gov Further functional assays demonstrated that GW0742, at a concentration of 10⁻⁵ mol/L, significantly inhibited triiodothyronine (T3)-induced vasodilation in rat mesenteric arteries, providing physiological evidence of its TR antagonistic action. nih.gov Studies in ovarian cancer cell lines also suggest that GW0742 can act as a novel thyroid hormone receptor antagonist. mdpi.com

Modulation of Vitamin D Receptor (VDR) Activity

GW0742 has been identified as an inhibitor of the interaction between the Vitamin D Receptor (VDR) and the steroid receptor coactivator 2 (SRC2). nih.govnih.gov This inhibitory action characterizes it as a VDR antagonist. walshmedicalmedia.com Notably, GW0742 is the first identified VDR ligand inhibitor that does not possess the secosteroid structure typical of VDR ligand antagonists. nih.govnih.gov

The antagonistic potency of GW0742 on VDR has been quantified with varying IC₅₀ values depending on the experimental setup. In the presence of 100 nM VDR-LBD, the IC₅₀ was 7.73 ± 1.68 µM, while in the presence of 600 nM VDR-LBD, the IC₅₀ was reported as 27.2 ± 2.7 µM. walshmedicalmedia.com In cell-based transcription assays, the IC₅₀ for VDR-mediated transcription inhibition was 12.7 ± 8.0 µM. walshmedicalmedia.com This GW0742-inhibited VDR activity resulted in the reduced expression of VDR target genes such as CYP24A1, IGFBP-3, and TRPV6 in LNCaP cells. nih.govescholarship.org

Table 2: VDR Antagonistic Activity of GW0742
Assay ConditionIC₅₀ Value (µM)
FP Assay (100 nM VDR-LBD)7.73 ± 1.68
FP Assay (600 nM VDR-LBD)27.2 ± 2.7
VDR-mediated Transcription Assay12.7 ± 8.0

Androgen Receptor (AR) Interactions

Alongside its effects on VDR, GW0742 demonstrates one of its most significant antagonist activities towards the Androgen Receptor (AR). nih.govnih.gov In transcription assays designed to measure nuclear receptor inhibition, GW0742 displayed a potent antagonistic effect on AR with an IC₅₀ value of 14.7 µM. nih.gov This places AR as one of the primary off-targets for the antagonistic action of GW0742 at higher micromolar concentrations. nih.gov

Context-Dependent Agonistic/Antagonistic Effects

A notable characteristic of GW0742 is its ability to exhibit both agonistic and antagonistic effects, which are dependent on concentration and cellular context. For peroxisome proliferator-activated receptors (PPARs), GW0742 acts as an agonist at lower concentrations, activating transcription, while at higher concentrations, it behaves as an antagonist, inhibiting this effect. nih.govnih.gov For PPARγ, the EC₅₀ values for agonism were determined to be 2.6 µM in an FP assay and 2.8 µM in a transcription assay, with significant transcriptional inhibition observed at concentrations above 20 µM. nih.gov

This dual activity is also evident in its metabolic effects on endothelial cells. In HUVEC monolayers, GW0742 reduced both glycolysis and fatty acid oxidation (FAO). nih.gov However, during tubulogenesis, a process of forming three-dimensional capillary-like structures, GW0742 enhanced FAO and modestly increased glycolysis. nih.gov This demonstrates a context-dependent regulation of endothelial metabolism by the compound. nih.gov Furthermore, the pro-angiogenic effects of GW0742 during tubulogenesis were found to be dependent on both PPARβ/δ and sirtuin-1. nih.gov

Research Methodologies for Studying Gw0742 Sulfone

In Vitro Experimental Models

In vitro models are fundamental for dissecting the specific cellular and molecular mechanisms of GW0742. These systems allow for detailed investigation under controlled conditions, providing insights into receptor activation, gene expression, metabolic pathways, and protein interactions.

A diverse range of cell culture systems has been employed to explore the effects of GW0742 across different biological contexts.

HCT116: In human colon cancer HCT116 cells, GW0742 has been shown to inhibit cell growth. mdpi.com

KGN: Studies on the KGN granulosa-like tumor cell line have revealed that GW0742 can reduce cell viability and metabolic activity. mdpi.com This effect is partly attributed to its role as a potential antagonist for thyroid hormone receptors TRα and TRβ, leading to an upregulation of TRβ expression. mdpi.com

HepG2: The human liver cancer cell line HepG2 is utilized in studies to examine the effects of GW0742 on metabolic gene expression. For instance, treatment with GW0742 has been shown to increase the expression of Adipose Differentiation-Related Protein (ADRP) mRNA. HepG2 cells are a common model for studying liver metabolism and the impact of various compounds on hepatic cell function. nih.gov

Primary Human/Mouse T cells: Research on primary T cells has demonstrated that GW0742 influences their immunometabolic profile. In both human and mouse primary T cells, GW0742 treatment increases their fatty acid oxidation (FAO) potential. mdpi.com Specifically, in mouse CD4+ T cells, GW0742 increased the mRNA levels of genes involved in FAO, such as Cpt1a. mdpi.com Furthermore, it promoted the polarization of human primary T cells towards a regulatory T cell (Treg) phenotype. mdpi.com

iPSC-derived Astrocytes: Human induced pluripotent stem cell (iPSC)-derived astrocytes from Alzheimer's disease (AD) patients have been used to model neurodegenerative conditions. These studies showed an impairment in fatty acid oxidation in AD astrocytes, which was corrected by treatment with GW0742. nih.gov The compound enhanced the expression of CPT1A, the rate-limiting enzyme for FAO. nih.gov

Reporter gene assays are crucial for quantifying the potency and selectivity of GW0742 as a PPAR agonist. In these assays, cells are transfected with a plasmid containing a PPAR response element linked to a reporter gene, such as luciferase. semanticscholar.org The binding of an agonist like GW0742 to the PPAR receptor activates the transcription of the reporter gene, and the resulting signal (e.g., light emission) is proportional to the receptor's activation.

These assays have confirmed that GW0742 is a potent and highly selective agonist for PPARδ. selleckchem.com It demonstrates significantly higher potency for PPARδ compared to other PPAR subtypes, PPARα and PPARγ. selleckchem.com For example, cell-based transactivation assays have shown EC50 values of approximately 1 nM for human PPARδ, while the values for hPPARα and hPPARγ are in the micromolar range (1.1 µM and 2 µM, respectively), indicating a selectivity of over 1000-fold for PPARδ. selleckchem.com Interestingly, at higher concentrations (above 12.1 µM), GW0742 has been identified as an antagonist for other nuclear receptors, including the vitamin D receptor (VDR). nih.gov

Receptor SubtypeEC50 Value (GW0742)Selectivity vs. PPARδ
hPPARδ ~1 nM selleckchem.com-
hPPARα ~1.1 µM - 1.3 µM selleckchem.comnih.gov~1000-fold lower
hPPARγ ~2.0 µM - 2.8 µM selleckchem.comnih.gov~2000-fold lower

This table presents the half-maximal effective concentration (EC50) of GW0742 for different human PPAR subtypes as determined by reporter gene assays, highlighting its selectivity for PPARδ.

The effects of GW0742 on cellular function are largely mediated through changes in gene expression. Quantitative real-time PCR (qRT-PCR) and Western Blot are standard techniques used to analyze these changes at the mRNA and protein levels, respectively. nih.govahajournals.org

Studies have consistently shown that GW0742 upregulates the expression of known PPARβ/δ target genes.

Metabolic Genes: In various cell types, including keratinocytes and human cancer cell lines, GW0742 increases the mRNA levels of genes involved in lipid metabolism, such as Angiopoietin-like 4 (ANGPTL4) and Adipose Differentiation-Related Protein (ADRP). selleckchem.com In iPSC-derived astrocytes from an Alzheimer's model, GW0742 treatment enhanced the expression of Carnitine Palmitoyltransferase 1A (CPT1A), a key enzyme in fatty acid oxidation. nih.gov Similarly, in mouse skeletal muscle, GW0742 treatment led to an upregulation of Pyruvate Dehydrogenase Kinase 4 (PDK4). nih.gov

Inflammatory Genes: In the context of inflammation, GW0742 has been shown to modulate the expression of pro-inflammatory cytokines. For instance, in a mouse model of LPS-induced pulmonary inflammation, treatment with GW0742 significantly decreased the protein and mRNA levels of IL-6, IL-1β, and TNFα. selleckchem.com

Other Genes: In granulosa tumor cells (KGN line), GW0742 was found to upregulate the expression of Thyroid Hormone Receptor Beta (TRβ). mdpi.com

Metabolic flux analysis provides a dynamic view of cellular metabolism by measuring the rates of metabolic pathways. Extracellular flux analyzers (e.g., Seahorse) are commonly used to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), a proxy for glycolysis. researchgate.netnih.govmdpi.com

Oxygen Consumption Rate (OCR): In human umbilical vein endothelial cells (HUVECs), treatment with GW0742 was found to significantly reduce the basal OCR, suggesting a decrease in mitochondrial respiration. researchgate.net Conversely, in iPSC-derived astrocytes with impaired fatty acid oxidation, GW0742 treatment increased the OCR, indicating a restoration of mitochondrial function. nih.gov

Cell LineGW0742 Effect on OCRGW0742 Effect on ATP Production
HUVEC Decreased researchgate.netNo change in total cellular ATP researchgate.net
KGN Not reportedDecreased from both mitochondria and glycolysis mdpi.com
iPSC-Astrocytes (AD model) Increased (restored) nih.govNot reported

This table summarizes the reported effects of GW0742 on key metabolic parameters in different cell lines as measured by metabolic flux analysis.

To understand how GW0742 modulates receptor function, protein-protein interaction assays are employed. These techniques can measure the binding of GW0742 to its target receptor and the subsequent recruitment of co-regulator proteins.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is a highly sensitive assay used to study protein-protein interactions. nih.gov It has been used to confirm that GW0742 can modulate the association of PPARβ/δ with coregulator peptides in response to ligand activation.

Fluorescence Polarization (FP): FP assays measure the change in the polarization of fluorescent light emitted from a labeled molecule, which can be used to study binding events. bmglabtech.com A high-throughput screening campaign using an FP assay identified GW0742 as an inhibitor of the interaction between the Vitamin D Receptor (VDR) and the steroid receptor coactivator 2 (SRC2). nih.gov This antagonistic activity was observed at micromolar concentrations and was distinct from its agonistic activity on PPARδ at nanomolar concentrations. nih.gov The assay involved monitoring the displacement of a fluorescently labeled SRC2-3 peptide from the VDR ligand-binding domain (LBD). nih.gov

Metabolic Flux Analysis (e.g., ATP production, OCR, ECAR)

In Vivo Animal Models (Preclinical)

Preclinical animal models are indispensable for evaluating the physiological effects, efficacy, and systemic impact of GW0742 in a living organism before any consideration for human trials. iasp-pain.orgnih.gov These studies bridge the gap between in vitro findings and clinical applications.

Mouse Models: Mice are the most commonly used species for studying the effects of GW0742. iasp-pain.org

Metabolic and Cardiovascular Disease: In mouse models of metabolic syndrome, GW0742 has been shown to improve glucose metabolism. researchgate.net It has also been demonstrated to protect the right heart from pressure overload-induced hypertrophy and failure in a pulmonary hypertension model, with Angptl4 being identified as a key upregulated gene. researchgate.net

Inflammation and Injury: In a model of lipopolysaccharide (LPS)-mediated pulmonary inflammation, GW0742 administration resulted in a significant decrease in leukocyte recruitment and pro-inflammatory cytokine levels in the lungs. selleckchem.com It also showed protective effects against emphysema by promoting the expression of surfactant proteins. researchgate.net In models of hepatic and myocardial ischemia-reperfusion injury, GW0742 treatment has been reported to be protective. researchgate.net

Neurodegenerative Disease: In a mouse model of Alzheimer's disease (APP/PS1 mice), treatment with GW0742 increased the expression of Cpt1a in the hippocampus and reversed memory deficits. nih.gov

Porcine Models: Due to their physiological similarities to humans, pigs are sometimes used in more advanced preclinical models. researchgate.net In a porcine model of resuscitated septic shock with pre-existing atherosclerosis, GW0742 failed to attenuate kidney injury or circulatory failure. researchgate.net This lack of effect was potentially attributed to a lower expression of the PPARβ/δ receptor in the kidneys of these animals with co-morbidities, highlighting the importance of receptor expression levels for the compound's efficacy. researchgate.net

Rodent Models of Metabolic Disorders (e.g., T2DM, insulin (B600854) resistance)

To investigate the effects of GW0742 on metabolic diseases like type 2 diabetes mellitus (T2DM) and insulin resistance, researchers utilize specific rodent models. One common approach is to induce insulin resistance in rats by feeding them a fructose-rich diet. nih.govdovepress.com In these models, GW0742 has been shown to improve glucose homeostasis. nih.gov Studies have also employed mice fed a high-fructose corn syrup diet to demonstrate that GW0742 can ameliorate metabolic abnormalities in skeletal muscle. nih.govdovepress.com Additionally, the impact of GW0742 on systemic insulin sensitivity has been explored in diabetic rats. nih.govdovepress.com

In a study involving mice on a high-fat diet (HFD), chronic administration of GW0742 prevented weight gain, fat accumulation, and hypertrophy of the heart and kidneys. nih.gov It also suppressed the increase in fasting glucose, improved glucose tolerance, and lowered triglycerides. nih.gov Furthermore, GW0742 was found to increase high-density lipoprotein (HDL) cholesterol in these HFD-fed mice. nih.gov The insulinotropic action of GW0742 has also been examined in type 1 diabetes mellitus (T1DM) rat models, where it was observed to reduce hyperglycemia even in the absence of insulin. nih.govnih.gov

Key methodologies to assess the effects of GW0742 in these models include the homeostasis model assessment of insulin resistance (HOMA-IR) and hyperinsulinemic euglycemic clamping, which is considered a reliable method for assaying insulin resistance in animal studies. nih.govnih.gov

Models of Inflammatory Conditions (e.g., emphysema, pleurisy, lupus)

The anti-inflammatory properties of GW0742 have been evaluated in several rodent models of inflammatory diseases.

In a mouse model of emphysema induced by elastase, pulmonary administration of GW0742 was found to repair collapsed alveoli and improve respiratory function. science.govnih.gov The treatment led to an increase in the expression of surfactant proteins A and D, which are markers for alveolar type II epithelial cells. science.govnih.gov It also reduced the average distance between alveolar walls and improved tissue elastance. science.govnih.gov

For pleurisy , a carrageenan-induced mouse model is utilized. researchgate.netnih.gov In this model, GW0742 has been shown to reduce the infiltration of neutrophils into the lungs and suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). researchgate.netnih.gov It also reduces fluid accumulation in the pleural cavity and subsequent lipid peroxidation. researchgate.net

While direct studies on GW0742 in specific lupus models were not detailed in the provided search results, its potent anti-inflammatory effects in other models suggest its potential for investigation in autoimmune diseases like lupus.

Models of Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's, Epilepsy)

GW0742 has been investigated for its neuroprotective effects in various models of neurodegenerative diseases.

In the context of Parkinson's disease , the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is used to replicate the dopaminergic neurodegeneration seen in the disease. nih.govnih.gov Studies have shown that intra-striatal infusion of GW0742 can reduce the MPTP-induced loss of dopaminergic neurons. nih.govnih.gov In vitro experiments using 1-methyl-4-phenylpyridinium (MPP+), the toxic metabolite of MPTP, also demonstrated that GW0742 could reverse the detrimental effects of a PPARδ antagonist on cell viability. nih.govnih.gov

For Alzheimer's disease , the APPswe/PSEN1dE9 (APP/PS1) transgenic mouse model, which carries human mutations leading to amyloid-beta (Aβ) overproduction, is employed. nih.gov In these mice, GW0742 treatment has been found to reverse memory deficits in fear conditioning tests. nih.gov It also increased hippocampal neurogenesis and enhanced the neuronal differentiation of progenitor cells. nih.gov Furthermore, GW0742 was shown to prevent Aβ-induced impairment of long-term potentiation in hippocampal slices. nih.gov

In a rat model of temporal lobe epilepsy induced by lithium-pilocarpine, GW0742 has been studied for its effects on neuroinflammation and epileptogenesis. nih.govmdpi.com Research has shown that GW0742 can modulate the expression of genes related to microglial and astroglial cells, which are implicated in the development of epilepsy. nih.govmdpi.com Specifically, it has been observed to attenuate the increased expression of genes like Gfap and Aif1 at both the mRNA and protein levels. mdpi.com

Cancer Xenograft Models (if applicable and strictly preclinical)

The role of GW0742 in cancer has been explored in preclinical models, including xenografts, though the findings are not entirely conclusive. In a mouse xenograft model using A549 non-small cell lung cancer (NSCLC) cells, a PPARγ agonist, but not specifically GW0742, was shown to reduce primary tumor formation. nih.gov Other studies have investigated the effect of GW0742 on colon polyps in APCmin mice, a model for colorectal cancer. oup.com In these studies, while GW0742 activated PPARβ/δ target genes, it did not lead to changes in the expression of vascular endothelial growth factor (VEGF), cyclooxygenase-2 (COX-2), or phosphorylated Akt in the colon polyps. oup.com Some in vitro studies on NSCLC cell lines (A549 and H1838) found that GW0742 had no effect on the expression of PTEN or PDPK1, or on AKT phosphorylation, suggesting it does not influence the proliferation of these cells. nih.gov

Analysis of Organ-Specific Gene and Protein Expression

A critical component of understanding the mechanism of action of GW0742 involves analyzing its effects on gene and protein expression in specific organs and cell types.

In metabolic studies, Western blotting is a key technique used to identify changes in protein expression. nih.govnih.gov For example, in diabetic rat models, GW0742 has been shown to reverse the decrease in glucose transporter 4 (GLUT4) in skeletal muscle and reduce the increased levels of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) in the liver. nih.govnih.gov In a mouse model of diet-induced obesity, GW0742 increased the phosphorylation of aortic Akt and endothelial nitric oxide synthase. nih.gov

In inflammatory models, such as carrageenan-induced pleurisy, GW0742 has been found to suppress the expression of pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β. researchgate.netnih.gov In emphysema models, it increases the in vivo expression of surfactant proteins A and D. nih.gov

In neurological models, GW0742 has been shown to modulate the expression of genes related to glial cells. nih.govmdpi.com In a temporal lobe epilepsy model, it attenuated the TLE-specific increase in Nlrp3 and Il1rn gene expression in the cortex. nih.gov In an Alzheimer's model, it increased the expression of Cpt1a, a gene encoding a key enzyme in fatty acid oxidation. nih.gov In a Parkinson's model, striatal PPARδ levels were found to be increased after MPTP treatment. nih.govnih.gov

The following table summarizes the effects of GW0742 on the expression of various genes and proteins in different preclinical models.

ModelOrgan/Cell TypeGene/ProteinEffect of GW0742
Metabolic Disorders
Fructose-fed diabetic ratsSkeletal MuscleGLUT4Reversed decrease
Fructose-fed diabetic ratsLiverPEPCKReduced increase
High-fat diet miceAortaAkt, eNOSIncreased phosphorylation
Inflammatory Conditions
Carrageenan-induced pleurisyLungsIL-6, TNF-α, IL-1βSuppressed expression
Elastase-induced emphysemaLungsSurfactant Proteins A & DIncreased expression
Neurodegenerative Diseases
Temporal Lobe Epilepsy (rat)CortexNlrp3, Il1rnAttenuated increase
Temporal Lobe Epilepsy (rat)Dorsal HippocampusGfapAttenuated increase
Alzheimer's Disease (mouse)AstrocytesCpt1aIncreased expression
Parkinson's Disease (mouse)StriatumPPARδIncreased levels post-MPTP

Behavioral and Cognitive Assessments in Neurological Models

To assess the functional outcomes of GW0742 treatment in neurological disease models, various behavioral and cognitive tests are employed.

In a mouse model of Alzheimer's disease (APP/PS1), the fear conditioning test is used to evaluate memory. nih.gov Studies have shown that GW0742 treatment can reverse memory deficits in this test. nih.gov

In a rat model of temporal lobe epilepsy, the open field test is used to assess motor activity and anxiety-like behaviors. nih.govmdpi.com While GW0742 did not completely block all behavioral deficits, it did prevent a significant increase in motor activity in the treated rats. nih.govmdpi.com A social interaction test was also used, which revealed a significant reduction in communicative activity in the TLE rats. nih.gov

While not a direct behavioral assessment, studies in Parkinson's disease models focus on the neuroprotective effects on dopaminergic neurons, which are directly linked to the motor symptoms of the disease. nih.govnih.gov

Advanced Analytical Techniques for Research Compound Characterization (excluding basic identification)

Beyond basic identification, advanced analytical techniques are crucial for characterizing GW0742 sulfone and its metabolites in biological samples. High-performance liquid chromatography (HPLC) is a fundamental technique used to determine the purity of synthesized GW0742. oup.com

For more detailed analysis, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is employed. This powerful technique is used for the detection and quantification of GW0742 and its metabolites, such as the sulfoxide (B87167) and sulfone forms, in biological matrices like urine. researchgate.net Ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC–HRMS) represents a further advancement, allowing for the simultaneous screening of a wide array of compounds, including GW0742, in small volume samples like dried blood spots. researchgate.net

These advanced methods are essential for pharmacokinetic studies, understanding the metabolic fate of the compound, and for doping control analysis, where detecting the parent compound and its major metabolites is critical. researchgate.net For instance, studies have shown that the sulfoxide-to-sulfone ratio of GW0742 can change over time after administration. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the detection and quantification of GW0742 and its metabolites, including the sulfone derivative, in biological matrices. nih.govdshs-koeln.de This highly sensitive and specific method is essential in fields such as anti-doping analysis and metabolic studies. nih.govresearchgate.net

In vitro studies simulating the metabolism of GW0742 have demonstrated that the primary metabolic pathway involves the oxidation of the acyclic sulfur atom to form the corresponding sulfoxide and sulfone. nih.govdshs-koeln.de These metabolites, once characterized by LC-MS, are then targeted in excretion studies. nih.govdshs-koeln.de For reliable detection in urine, the sulfone metabolite is considered the optimal target. dshs-koeln.de An analytical procedure involving enzymatic deconjugation of urine followed by LC-MS/MS analysis allows for the detection of this compound for approximately 20 days after a single administration. dshs-koeln.de This is a significantly longer detection window compared to the parent compound, which is only measurable for a short period. nih.gov

The abundance of GW0742 and its metabolites in urine is noted to be about ten times lower than that of another PPARδ agonist, GW1516. nih.govdshs-koeln.de The ratio of sulfoxide to sulfone for GW0742 has been observed to change irregularly over time, typically in the range of 1:3 to 1:15, with a trend of the ratio increasing as more time elapses after administration. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) coupled with LC is also a vital tool for metabolite discovery and characterization, providing high-accuracy mass data for identification. researchgate.net

Table 1: LC-MS/MS Parameters for GW0742 Metabolite Analysis

Parameter Description
Instrumentation Typically involves a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive). researchgate.net
Ionization Mode Electrospray ionization (ESI) is commonly used, often in negative mode for acidic compounds like GW0742 and its metabolites. frontiersin.org
Separation Reversed-phase chromatography is frequently employed to separate the parent compound from its more polar metabolites.
Detection Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high sensitivity and selectivity. nih.gov

| Sample Preparation | Urine samples often undergo enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites, followed by liquid-liquid extraction or solid-phase extraction. dshs-koeln.de |

Nuclear Magnetic Resonance (NMR) for Structural Analysis in Synthetic Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of synthesized compounds like GW0742 and its derivatives, including the sulfone. finechem-mirea.rufinechem-mirea.ru In synthetic research, ¹H and ¹³C NMR are used to verify the structures of newly created molecules. finechem-mirea.rufinechem-mirea.ru

When GW0742 is oxidized to its sulfoxide and subsequently to its sulfone, NMR spectroscopy can track the chemical shifts of specific protons. For instance, the methylene (B1212753) group connecting the thiazole (B1198619) ring with the sulfur atom experiences a downfield shift (to a weaker field) as the sulfur is oxidized from a sulfide (B99878) to a sulfoxide and then to a sulfone. researchgate.netfinechem-mirea.ru This predictable shift provides clear evidence of the successful oxidation and confirms the identity of the sulfone metabolite. researchgate.netfinechem-mirea.ru These synthesized and structurally confirmed metabolites can then serve as reference standards for analytical methods like LC-MS/MS. dshs-koeln.de

X-ray Crystallography for Ligand-Receptor Complex Structures

X-ray crystallography provides atomic-level insights into how ligands like GW0742 bind to their receptor targets. plos.orgrcsb.org The crystal structure of the human peroxisome proliferator-activated receptor delta (hPPARδ) ligand-binding domain (LBD) in complex with GW0742 has been determined (PDB ID: 3TKM). plos.orgrcsb.org

This structural data reveals the precise interactions between the ligand and the amino acid residues within the receptor's binding pocket. plos.org The GW0742 ligand occupies a Y-shaped binding pocket, making contact with residues in three distinct areas referred to as arm I, arm II, and arm III. plos.orgresearchgate.net Analysis of the electron density map confirms the position and conformation of the bound ligand. plos.orgresearchgate.net

By comparing the crystal structure of the hPPARδ:GW0742 complex with structures of other PPAR isotypes (α and γ), researchers can understand the basis for GW0742's high selectivity for PPARδ. rcsb.orgresearchgate.net This comparative analysis has highlighted the role of specific residues, such as Val312 and Ile328 in PPARδ, which are different in PPARα and PPARγ, in conferring this selectivity. rcsb.orgnih.gov This structural information is invaluable for the rational design of new, even more selective PPARδ modulators. rcsb.orgresearchgate.net

Computational and In Silico Approaches

Computational methods are increasingly used to complement experimental research, providing predictive models and deeper insights into the behavior of molecules like this compound.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. mdpi.comnih.gov For GW0742, docking studies are used to explore its binding pose within the PPARδ ligand-binding pocket. nih.govresearchgate.net These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net For example, docking simulations of GW0742 into the PPARδ binding site (from PDB ID: 3TKM) show it forming a hydrogen bond network that stabilizes the active conformation of the receptor. researchgate.net

Molecular dynamics (MD) simulations build upon docking results by simulating the movement of atoms in the complex over time. nih.govbiorxiv.org This provides a dynamic view of the ligand-receptor interaction, assessing the stability of the binding pose and the flexibility of the protein. researchgate.netbiorxiv.org Root-mean-square fluctuation (RMSF) plots from MD simulations can show how ligand binding affects the flexibility of different regions of the protein, such as the activation function 2 (AF2) domain, which is crucial for receptor activation. researchgate.net For GW0742, MD simulations have shown that its binding leads to a significant stabilization of the AF2 domain. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. neovarsity.orgnih.gov The goal of QSAR is to develop models that can predict the activity of new, unsynthesized compounds. researchgate.net These models are built by correlating physicochemical properties or calculated molecular descriptors of a series of compounds with their experimentally determined activities. slideshare.net

While specific QSAR studies focusing exclusively on this compound are not widely reported, the principles of QSAR are applied to series of PPAR agonists. nih.gov For a series of sulfa drugs, which include sulfone moieties, QSAR has been used to develop pharmacophoric models for their inhibitory activity against specific enzymes. nih.gov Such an approach could theoretically be applied to a series of GW0742 analogs, including the sulfone, to understand how structural modifications influence PPARδ activation. The development of a QSAR model would involve calculating various descriptors (e.g., hydrophobicity, electronic properties, steric parameters) for this compound and related molecules and correlating them with their measured biological activities. slideshare.net The reliability of any QSAR model is highly dependent on robust validation to ensure its predictive power. neovarsity.org

Future Directions and Research Gaps

Elucidation of Broader Non-Genomic Signaling Networks

While the canonical role of PPARδ agonists involves the transcriptional regulation of target genes, emerging evidence suggests that compounds like GW0742 can also exert rapid, non-genomic effects. researchgate.netnih.gov A significant research gap exists in fully elucidating the broader non-genomic signaling networks modulated by GW0742 sulfone.

Studies on GW0742 have revealed its ability to attenuate signaling pathways such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt cascades, often independently of PPARδ activation. researchgate.netnih.govresearchgate.net For instance, GW0742 has been shown to inhibit ERK1/2 and Akt phosphorylation stimulated by various growth factors. researchgate.netnih.gov This inhibitory action is not reversed by PPARδ antagonists, suggesting a mechanism that bypasses the traditional nuclear receptor pathway. researchgate.netnih.gov One proposed mechanism involves the modulation of protein tyrosine phosphatase activity, as the effects of GW0742 on kinase phosphorylation can be blocked by phosphatase inhibitors. researchgate.netnih.gov

Furthermore, GW0742 has been observed to reduce the intracellular generation of reactive oxygen species (ROS) in a manner that is also independent of PPARδ activation. researchgate.net This antioxidant effect contributes to its ability to modulate signaling pathways sensitive to the cellular redox state. researchgate.netmolbiolcell.org Future research should aim to identify the direct molecular targets of this compound that mediate these non-genomic actions. Understanding these interactions will be crucial for a comprehensive understanding of its biological effects.

Comprehensive Multi-Omics Profiling for Pathway Discovery

To unravel the full spectrum of cellular responses to this compound, comprehensive multi-omics approaches are essential. Integrating metabolomics and proteomics can provide a systems-level view of the metabolic and signaling pathways perturbed by the compound. nih.govplos.orgfrontiersin.org

Metabolomics can identify global changes in the cellular metabolite profile, offering insights into the functional consequences of pathway modulation. nih.govplos.org For instance, metabolomic analysis could reveal shifts in glucose and lipid metabolism, amino acid utilization, and other key metabolic fluxes in response to this compound. plos.org This approach has been successfully used to characterize the effects of other compounds on cellular metabolism and can pinpoint novel metabolic nodes affected by this compound. frontiersin.orgarvojournals.org

Proteomics , particularly thermal proteome profiling (TPP), can identify direct and indirect protein targets of this compound. nih.govbiorxiv.org TPP assesses changes in protein thermal stability upon ligand binding, providing an unbiased method to discover protein-drug interactions. biorxiv.orgbiorxiv.org A recent study using TPP to compare GW0742 with other PPARδ agonists found that GW0742 interacted with a smaller set of off-target proteins, suggesting higher specificity. biorxiv.org Applying TPP and other quantitative proteomic strategies to this compound would enable the construction of a detailed protein interaction map, revealing novel signaling hubs and effector proteins. nih.gov

By combining these "omics" datasets, researchers can construct detailed pathway models, moving beyond single-target-based hypotheses to a more holistic understanding of the compound's mechanism of action. frontiersin.org

Investigation of Specificity and Off-Target Effects in Complex Biological Systems

A critical area of investigation is the specificity of this compound and the potential for off-target effects. While its parent compound, GW0742, is considered a selective PPARδ agonist at nanomolar concentrations, at higher micromolar concentrations, it can interact with other nuclear receptors. ahajournals.orgnih.gov

Research has shown that GW0742 can act as a pan-nuclear receptor antagonist at higher concentrations, inhibiting the activity of the vitamin D receptor (VDR) and the androgen receptor (AR) most effectively. nih.gov Surprisingly, for PPARs, it can exhibit a biphasic effect, acting as an agonist at lower concentrations and an antagonist at higher concentrations. nih.gov

Given that this compound is a metabolite of GW0742, it is crucial to systematically evaluate its binding profile across a panel of nuclear receptors and other potential protein targets. impurity.comresearchgate.netresearchgate.net Thermal proteome profiling has already indicated that GW0742 has a more favorable off-target profile compared to some other PPARδ agonists. biorxiv.org Similar studies on this compound are needed to determine its selectivity and potential for unintended interactions in complex biological systems. This knowledge is vital for interpreting experimental results and assessing its potential as a specific research tool.

Role in Unexplored Disease Models (Strictly Preclinical)

The parent compound GW0742 has demonstrated therapeutic potential in a variety of preclinical disease models, including those for inflammation, metabolic disorders, and neurodegenerative diseases. researchgate.netdovepress.comnih.gov This provides a strong rationale for exploring the efficacy of this compound in both established and unexplored preclinical models.

The anti-inflammatory properties of GW0742 have been noted in models of acute lung injury and systemic inflammation. researchgate.net It has been shown to reduce the infiltration of inflammatory cells and suppress the expression of pro-inflammatory cytokines. researchgate.net In the context of metabolic diseases, GW0742 has been shown to improve insulin (B600854) resistance and glucose homeostasis in animal models of diabetes. dovepress.comresearchgate.net Furthermore, neuroprotective effects have been observed in models of Parkinson's disease and temporal lobe epilepsy. nih.govnih.gov

Future preclinical studies should investigate whether this compound shares or diverges from these effects. Given its distinct chemical structure, it may possess unique pharmacokinetic and pharmacodynamic properties that could offer advantages in certain disease contexts. Exploring its role in preclinical models of diseases not yet investigated with GW0742, such as specific types of cancer or fibrotic diseases, could uncover novel therapeutic possibilities. It is important to note that two other PPARδ agonists, GW501516 and GW0742, have been shown to exert anti-inflammatory effects in cultured proximal tubular cells independently of PPARδ itself. plos.org

Development of Novel Research Tools and Ligands Based on this compound Structure

The chemical scaffold of this compound serves as a valuable starting point for the development of new and improved research tools. wikipedia.org By synthesizing and screening derivatives of this compound, it may be possible to create novel ligands with enhanced potency, selectivity, or distinct functional profiles (e.g., pure antagonists, partial agonists). wikipedia.org

For example, modifications to the core structure of GW0742 have already led to the development of analogs with different activities. wikipedia.org One derivative, where the thiazole (B1198619) ring was replaced with an oxazole (B20620) ring, was found to inhibit VDR-mediated transcription. wikipedia.org This demonstrates the potential for chemical modification to alter the target profile of the parent molecule.

The development of such analogs would provide a powerful toolkit for dissecting the physiological roles of PPARδ and for probing the non-genomic pathways influenced by this chemical class. These novel compounds could be instrumental in validating specific targets and in exploring the therapeutic potential of modulating these pathways with greater precision.

Q & A

Q. What molecular mechanisms underlie GW0742 Sulfone’s activation of PPARδ, and how can these be experimentally validated?

this compound acts as a selective PPARδ agonist, enhancing fatty acid oxidation and glucose metabolism. To validate PPARδ activation, researchers should employ Western blotting to assess downstream targets like GLUT4 (in skeletal muscle) and PEPCK (in liver tissue), as demonstrated in diabetic rat models . Dose-response studies using PPARδ antagonists (e.g., GSK0660) can confirm specificity. Methodological Tip: Include positive controls (e.g., known PPARδ agonists) and validate results across multiple tissue types to account for organ-specific effects .

Q. What in vivo models are optimal for studying this compound’s metabolic effects?

Diabetic rat models, particularly those fed high-fructose diets, are effective for studying insulin resistance (IR) and glucose homeostasis. Key endpoints include HOMA-IR scores and hyperinsulinemic-euglycemic clamp tests to quantify systemic insulin sensitivity . For inflammation or tissue injury (e.g., lung or cardiac studies), bleomycin-induced injury models in mice are suitable, with endpoints like myeloperoxidase (MPO) activity and cytokine levels (TNF-α, IL-1β) .

Q. How does this compound’s potency compare to structurally related compounds like Cardarine (GW501516)?

GW0742 is reported to be 200-fold more potent than Cardarine in PPARδ activation, with distinct metabolic stability. Comparative studies should use LC-MS/MS to monitor parent compounds and metabolites (e.g., sulfone derivatives) in plasma and urine. Note that GW0742’s sulfone metabolite has a longer detection window (~20 days post-administration) in human urine .

Advanced Research Questions

Q. How can contradictory data on this compound’s tissue-specific effects (e.g., liver vs. skeletal muscle) be reconciled?

Discrepancies in GLUT4 (muscle) vs. PEPCK (liver) expression may arise from PPARδ isoform variability or tissue-specific cofactor availability. To address this, use transcriptomic profiling (RNA-seq) to map PPARδ-regulated pathways across tissues. Methodological Tip: Pair this with ChIP-seq to identify PPARδ binding sites, clarifying context-dependent regulatory mechanisms .

Q. What experimental designs mitigate confounding factors in this compound’s anti-inflammatory effects?

In lung injury models, GW0742’s suppression of NF-κB and ERK pathways can overlap with off-target effects. Use conditional PPARδ knockout mice to isolate agonist-specific actions. Include time-course experiments to distinguish acute anti-inflammatory effects from chronic metabolic adaptations .

Q. How do researchers address the pharmacokinetic challenges of this compound in longitudinal studies?

GW0742’s rapid conversion to sulfone metabolites necessitates stable isotope labeling (e.g., deuterated GW0742) to track bioavailability. For human studies, optimize LC-MS/MS protocols with a lower detection limit (≤0.1 ng/mL) to capture long-term metabolite persistence .

Q. What statistical approaches resolve variability in this compound’s dose-response relationships?

Non-linear regression models (e.g., four-parameter logistic curves ) are recommended for dose-response data, particularly when comparing potency across tissues. For transcriptomic or proteomic datasets, apply false discovery rate (FDR) correction to account for multiple comparisons in pathway analysis .

Methodological Considerations

Q. How should researchers validate PPARδ-independent effects of this compound?

  • Pharmacological inhibition: Co-administer PPARδ antagonists (e.g., GSK0660) in animal models.
  • Genetic knockdown: Use siRNA or CRISPR-Cas9 to silence PPARδ in cell lines.
  • Off-target screening: Profile GW0742 against other nuclear receptors (e.g., PPARα/γ) via reporter gene assays .

Q. What protocols ensure reproducible detection of this compound metabolites in biological samples?

  • Sample preparation: Acidify urine samples to stabilize sulfone metabolites.
  • Chromatography: Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid).
  • Mass spectrometry: Monitor transitions m/z 453→357 (this compound) and m/z 437→341 (sulfoxide) in MRM mode .

Q. How can translational studies bridge this compound’s preclinical findings to human applications?

Prioritize patient-derived primary cells (e.g., hepatocytes, myocytes) for in vitro validation. In clinical cohorts, correlate PPARδ polymorphism status (e.g., rs2016520) with GW0742’s metabolic efficacy using GWAS datasets .

Data Interpretation and Reporting

  • For contradictory results: Clearly distinguish between assay sensitivity (e.g., HOMA-IR vs. clamp tests) and biological variability (e.g., diet-induced vs. genetic diabetes models) .
  • Ethical reporting: Disclose limitations in metabolite detection windows and potential cross-reactivity in immunoassays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.